molecular formula C15H10O5 B12442422 2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran

2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran

Cat. No.: B12442422
M. Wt: 270.24 g/mol
InChI Key: UACAJEAOMACMMU-UHFFFAOYSA-N
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Description

2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound has attracted attention due to its potential biological activities and its presence in natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may act as an estrogen receptor agonist, binding to estrogen receptors and modulating their activity . This interaction can influence various cellular processes, including gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-(2’,4’-dihydroxybenzyl)-6,7-methylenedioxy-2,3-dihydrobenzofuran
  • 3-(2’-hydroxyphenyl)-6,8-dihydroxy-7-methoxy-isocoumarin
  • Platyphyllarin C

Uniqueness

2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran is unique due to its specific substitution pattern and the presence of both hydroxyl and methylenedioxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

4-furo[2,3-f][1,3]benzodioxol-6-ylbenzene-1,3-diol

InChI

InChI=1S/C15H10O5/c16-9-1-2-10(11(17)5-9)13-3-8-4-14-15(19-7-18-14)6-12(8)20-13/h1-6,16-17H,7H2

InChI Key

UACAJEAOMACMMU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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